3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring, making them a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and biological activity, often enhancing the compound’s stability and lipophilicity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of the pyridazine family, known for its diverse biological activities.
Pyridazinone: A derivative with an oxygen atom at the third position, exhibiting various pharmacological properties.
Uniqueness
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-14-8(7)15/h1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZZAYNROLIDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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